2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(Cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an indole moiety, and a cyclopropylamino group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Indole Moiety: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable electrophile.
Cyclopropylamino Group Addition: The cyclopropylamino group can be added through an amination reaction, where cyclopropylamine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-N-[2-(1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide: Lacks the methoxy group on the indole moiety.
2-(Cyclopropylamino)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide: Contains a methyl group instead of a methoxy group on the indole moiety.
Uniqueness
The presence of the methoxy group on the indole moiety in 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide enhances its electronic properties and potential interactions with biological targets, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[2-(4-methoxyindol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2S/c1-24-16-4-2-3-15-13(16)7-9-22(15)10-8-19-17(23)14-11-25-18(21-14)20-12-5-6-12/h2-4,7,9,11-12H,5-6,8,10H2,1H3,(H,19,23)(H,20,21) |
InChI Key |
QFDVTTSTAHPFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CSC(=N3)NC4CC4 |
Origin of Product |
United States |
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